molecular formula C22H26N2O3S B2946567 N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)cyclohexanesulfonamide CAS No. 941986-93-2

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)cyclohexanesulfonamide

Cat. No.: B2946567
CAS No.: 941986-93-2
M. Wt: 398.52
InChI Key: YPSBVQWMORNWLD-UHFFFAOYSA-N
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Description

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)cyclohexanesulfonamide is a complex organic compound characterized by its unique structure, which includes a benzoyl group attached to a tetrahydroquinoline ring, further linked to a cyclohexanesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)cyclohexanesulfonamide typically involves multiple steps, starting with the formation of the tetrahydroquinoline core. This can be achieved through the reduction of quinoline derivatives using suitable reducing agents such as lithium aluminum hydride (LiAlH4)

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction efficiency. Purification techniques such as recrystallization or chromatography are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions: N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)cyclohexanesulfonamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)cyclohexanesulfonamide is studied for its potential biological activities, including its effects on enzyme inhibition and receptor binding.

Medicine: The compound has shown promise in pharmaceutical development, where it is being investigated for its therapeutic potential in treating various diseases. Its ability to interact with biological targets makes it a candidate for drug design and development.

Industry: In the industrial sector, this compound is used in the synthesis of materials with specific properties, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism by which N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)cyclohexanesulfonamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanesulfonamide

  • N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide

Uniqueness: N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)cyclohexanesulfonamide stands out due to its specific structural features and the resulting chemical properties. Its unique combination of functional groups allows for diverse reactivity and applications, distinguishing it from similar compounds.

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Properties

IUPAC Name

N-(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)cyclohexanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O3S/c25-22(18-8-3-1-4-9-18)24-15-7-10-17-13-14-19(16-21(17)24)23-28(26,27)20-11-5-2-6-12-20/h1,3-4,8-9,13-14,16,20,23H,2,5-7,10-12,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPSBVQWMORNWLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)C4=CC=CC=C4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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